Scaffold-Specific 5-HT2C Receptor Agonism and Selectivity Profile of Pyrido[4,3-b]azepine Derivatives
Pyridazo-azepine derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold demonstrate potent 5-HT2C receptor agonism with favorable CNS penetration and in vitro ADME properties. However, this scaffold intrinsically lacks selectivity against the 5-HT2B receptor subtype, a limitation that necessitated further heterocyclic fusion to achieve the desired selectivity profile [1]. In contrast, the pyrido[3,4-b]azepine scaffold (CAS 233264-51-2) serves as the core for the RIP1 kinase inhibitor GNE684, which exhibits a fundamentally different target profile with species-dependent potency (human IC50 = 21 nM; mouse IC50 = 189 nM; rat IC50 = 691 nM) [2]. This demonstrates that even closely related pyridoazepine isomers cannot be interchanged without compromising target engagement and selectivity.
| Evidence Dimension | Receptor agonism potency and selectivity |
|---|---|
| Target Compound Data | Potent 5-HT2C agonism; lacks selectivity against 5-HT2B |
| Comparator Or Baseline | Pyrido[3,4-b]azepine scaffold (GNE684): RIP1 inhibition, human IC50 = 21 nM |
| Quantified Difference | Scaffold determines target class: 5-HT2C (pyrido[4,3-b]azepine) vs. RIP1 kinase (pyrido[3,4-b]azepine) |
| Conditions | In vitro receptor binding and functional assays |
Why This Matters
Procurement decisions must be driven by the specific target profile required; substituting the [4,3-b] isomer with the [3,4-b] isomer redirects biological activity from 5-HT2C agonism to RIP1 kinase inhibition.
- [1] Brennan, P. E., Whitlock, G. A., Ho, D. K. H., Conlon, K., & McMurray, G. (2009). Discovery of a novel azepine series of potent and selective 5-HT2C agonists as potential treatments for urinary incontinence. Bioorganic & Medicinal Chemistry Letters, 19(17), 4999–5003. View Source
- [2] InvivoChem. (n.d.). GNE684: A novel and potent receptor interacting protein 1 (RIP1) inhibitor. View Source
